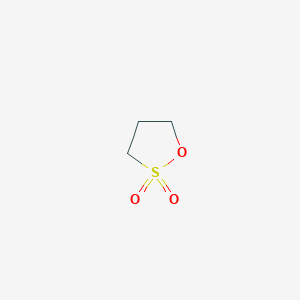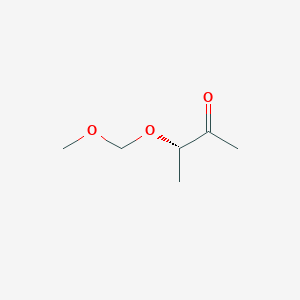
(3S)-3-(Methoxymethoxy)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(Methoxymethoxy)butan-2-one, also known as PMK glycidate, is a chemical compound that is widely used in scientific research. It is a key intermediate in the synthesis of various drugs, including MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). PMK glycidate is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of (3S)-3-(Methoxymethoxy)butan-2-one glycidate is not well understood. However, it is believed to act as a precursor for the synthesis of various drugs, including MDMA and MDA. These drugs are known to interact with the serotonin system in the brain, leading to increased release of serotonin and other neurotransmitters. It is possible that this compound glycidate may also have effects on the serotonin system, although further research is needed to confirm this.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound glycidate. However, it is known to be a precursor for the synthesis of various drugs, including MDMA and MDA. These drugs are known to have psychoactive effects, including feelings of euphoria, increased sociability, and altered perception of time and space. However, it is important to note that this compound glycidate itself is not a psychoactive substance and does not have these effects.
Advantages and Limitations for Lab Experiments
(3S)-3-(Methoxymethoxy)butan-2-one glycidate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available from a number of suppliers. Additionally, this compound glycidate can be used as a starting material for the synthesis of a wide range of compounds. However, the use of this compound glycidate is tightly regulated in many countries due to its potential use in the illicit drug trade. Researchers must obtain the necessary permits and follow strict guidelines when working with this compound glycidate.
Future Directions
There are several future directions for research on (3S)-3-(Methoxymethoxy)butan-2-one glycidate. One potential area of research is the development of new synthetic routes for the production of this compound glycidate. This could lead to more efficient and cost-effective methods for the synthesis of various drugs. Additionally, further research is needed to better understand the mechanism of action of this compound glycidate and its potential effects on the serotonin system. Finally, this compound glycidate may have potential applications in the development of new drugs with therapeutic properties.
Synthesis Methods
(3S)-3-(Methoxymethoxy)butan-2-one glycidate can be synthesized by the reaction of piperonal with glycidol in the presence of a basic catalyst. This process involves the formation of an intermediate epoxide, which is then hydrolyzed to yield this compound glycidate. The synthesis of this compound glycidate is relatively simple and can be carried out in a laboratory setting. However, due to its potential use in the illicit drug trade, the production of this compound glycidate is tightly regulated in many countries.
Scientific Research Applications
(3S)-3-(Methoxymethoxy)butan-2-one glycidate is primarily used as an intermediate in the synthesis of various drugs. However, it also has potential applications in scientific research. For example, this compound glycidate can be used as a precursor for the synthesis of novel compounds with potential therapeutic properties. Additionally, this compound glycidate can be used as a starting material for the synthesis of isotopically labeled compounds, which can be used in metabolic studies.
properties
CAS RN |
106513-36-4 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(3S)-3-(methoxymethoxy)butan-2-one |
InChI |
InChI=1S/C6H12O3/c1-5(7)6(2)9-4-8-3/h6H,4H2,1-3H3/t6-/m0/s1 |
InChI Key |
VIKFSFGPOILCGK-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)C)OCOC |
SMILES |
CC(C(=O)C)OCOC |
Canonical SMILES |
CC(C(=O)C)OCOC |
synonyms |
2-Butanone, 3-(methoxymethoxy)-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







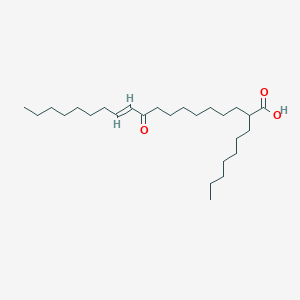
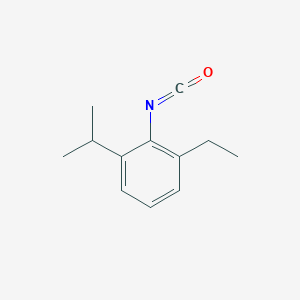

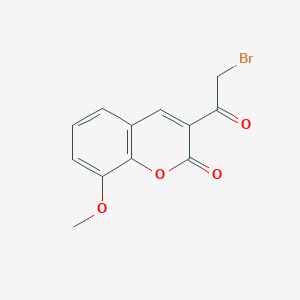
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)
